3-Methyl-1,3-oxazolidine-2-thione

Description

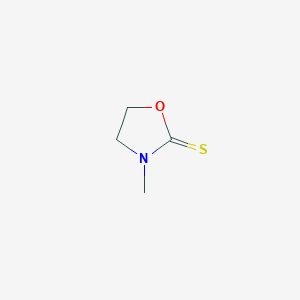

Structure

3D Structure

Properties

CAS No. |

30537-18-9 |

|---|---|

Molecular Formula |

C4H7NOS |

Molecular Weight |

117.17 g/mol |

IUPAC Name |

3-methyl-1,3-oxazolidine-2-thione |

InChI |

InChI=1S/C4H7NOS/c1-5-2-3-6-4(5)7/h2-3H2,1H3 |

InChI Key |

CKJCBNKWSZIGSI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCOC1=S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 1,3 Oxazolidine 2 Thione and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

The traditional methods for synthesizing 3-methyl-1,3-oxazolidine-2-thione often involve the cyclization of an appropriate precursor, typically derived from an amino alcohol. These methods are well-documented and provide reliable access to the target compound.

The most common classical approach to synthesizing 1,3-oxazolidine-2-thiones involves the reaction of a β-amino alcohol with a thiocarbonylating agent. For this compound, the required starting material is N-methylaminoethanol.

One of the most widely used thiocarbonylating agents is carbon disulfide (CS₂). acs.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in a suitable solvent. mdpi.com The conditions are generally mild to favor the formation of the oxazolidine-2-thione over the isomeric thiazolidine-2-thione. acs.org

Another classical reagent is thiophosgene (B130339) (CSCl₂). mdpi.comthieme-connect.com This highly reactive electrophile readily reacts with the amino and hydroxyl groups of N-methylaminoethanol to form the heterocyclic ring. thieme-connect.com The reaction is often performed in the presence of a base to neutralize the hydrogen chloride byproduct.

The table below summarizes typical conditions for these classical syntheses.

| Starting Material | Reagent | Base | Solvent | Conditions | Yield |

| N-methylaminoethanol | Carbon Disulfide | Triethylamine | Ethanol | Room Temp | Good |

| N-methylaminoethanol | Thiophosgene | Triethylamine | Dichloromethane | 0°C to RT | High |

The mechanism of 1,3-oxazolidine-2-thione (B1225483) formation depends on the thiocarbonylating agent used.

When carbon disulfide is the reagent, the reaction is believed to proceed through the initial formation of a dithiocarbamate (B8719985) salt. acs.org The secondary amine of N-methylaminoethanol attacks the electrophilic carbon of CS₂, and the resulting dithiocarbamic acid is deprotonated by the base. Intramolecular cyclization then occurs, where the alkoxide, formed by deprotonation of the hydroxyl group, attacks the thiocarbonyl carbon, leading to the oxazolidine-2-thione ring and eliminating a sulfide (B99878) species.

In the case of thiophosgene, the reaction is a stepwise process. The more nucleophilic amine group of N-methylaminoethanol first attacks the thiophosgene to form a thiocarbamoyl chloride intermediate. Subsequent intramolecular attack by the hydroxyl group, facilitated by a base, leads to cyclization and elimination of hydrogen chloride to afford the final product. thieme-connect.com

Novel and Sustainable Synthetic Approaches for this compound

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of this compound, aligning with the principles of green chemistry.

Green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds. For this compound, this includes the use of less hazardous reagents and solvents, as well as the development of catalytic methods to improve atom economy.

One approach is the use of microwave-assisted organic synthesis (MAOS). mdpi.comresearchgate.net Microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating. mdpi.comresearchgate.net For instance, the synthesis of oxazolidine-2-thiones from amino alcohols and carbon disulfide has been shown to be more efficient under microwave conditions. mdpi.com

The use of greener solvents, such as ionic liquids or water, is another area of focus. While the solubility of starting materials can be a challenge, these solvents offer significant environmental benefits over traditional volatile organic solvents.

Catalytic methods offer a promising avenue for the sustainable synthesis of this compound. The cycloaddition of aziridines with carbon disulfide (CS₂) catalyzed by lanthanide amides has been reported to produce thiazolidine-2-thiones, and similar strategies could potentially be adapted for oxazolidine-2-thione synthesis. organic-chemistry.org

Organocatalysis is another emerging area. For example, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a recyclable catalyst for the synthesis of oxazolidinones from epoxy amines and carbon dioxide, suggesting that similar catalytic systems could be developed for the corresponding thiones. rsc.org The table below highlights some modern synthetic approaches.

| Approach | Catalyst/Promoter | Key Advantage |

| Microwave-Assisted Synthesis | None (Energy Source) | Reduced reaction time, increased yield. mdpi.comresearchgate.net |

| Lanthanide Catalysis | Amidato lanthanide amides | Mild reaction conditions. organic-chemistry.org |

| Organocatalysis | Polystyrene-supported TBD | Recyclable catalyst, green conditions. rsc.org |

Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral analogues of this compound is of great interest, particularly for their application as chiral auxiliaries in asymmetric synthesis. researchgate.net

The most straightforward approach to enantioselective synthesis is to start with an enantiomerically pure amino alcohol. For example, the use of (R)- or (S)-alaninol would lead to the corresponding chiral 4-methyl-1,3-oxazolidine-2-thione. These chiral auxiliaries are valuable in a variety of stereoselective transformations, including aldol (B89426) additions and alkylations.

Alternatively, chiral catalysts can be employed to induce enantioselectivity in the cyclization step. While specific examples for this compound are not abundant in the literature, the general principles of asymmetric catalysis are applicable. For instance, a chiral Lewis acid could be used to coordinate to the starting materials and direct the stereochemical outcome of the ring-forming reaction.

Recent developments have also explored the use of chiral reagents for the analytical separation and optical resolution of racemic carboxylic acids and amino acids using new chiral 1,3-oxazolidine-2-thiones. rsc.org

Asymmetric Induction in the Synthesis of this compound Derivatives

Asymmetric induction in the synthesis of derivatives of this compound fundamentally relies on the use of enantiomerically pure starting materials to control the stereochemistry of the resulting heterocyclic ring. The most common and effective strategy involves the cyclization of chiral β-amino alcohols, which are readily available from the reduction of natural α-amino acids. researchgate.net This approach ensures that the inherent chirality of the amino alcohol is directly transferred to the oxazolidine-2-thione core, establishing a stereocenter, typically at the C4 position.

The synthesis is generally a two-step process. First, the chiral β-amino alcohol is condensed with carbon disulfide (CS₂) in the presence of a base. mdpi.com This reaction proceeds via an intramolecular cyclization to form the chiral 4-substituted-1,3-oxazolidine-2-thione. The stereochemistry of the starting amino alcohol dictates the absolute configuration of the product with high fidelity. Microwave-assisted methods have been developed to improve yields and significantly reduce reaction times compared to conventional heating methods. researchgate.netnih.gov For instance, the treatment of (S)-valinol with carbon disulfide and potassium carbonate under microwave irradiation leads to (S)-4-isopropyl-1,3-oxazolidine-2-thione in nearly quantitative yield. researchgate.net

The second step is the N-methylation of the resulting chiral 1,3-oxazolidine-2-thione to yield the final this compound derivative. This step typically does not affect the existing stereocenter at C4.

The following table summarizes the synthesis of various chiral 1,3-oxazolidine-2-thione precursors from different chiral amino alcohols, which serve as the foundation for producing their 3-methyl derivatives.

Table 1: Synthesis of Chiral 4-Substituted-1,3-oxazolidine-2-thiones via Asymmetric Induction

This table summarizes data from studies on the synthesis of chiral oxazolidine-2-thiones which are precursors to the N-methylated derivatives. The yields are based on published microwave-assisted synthetic methods. mdpi.comnih.govresearchgate.net

Chiral Catalyst Development for Stereoselective this compound Preparation

The development of chiral catalysts for the stereoselective synthesis of the 1,3-oxazolidine ring system offers an alternative to substrate-controlled methods, enabling the creation of chiral centers from achiral precursors. While direct catalytic asymmetric synthesis of this compound itself is not widely documented, methodologies developed for the broader class of 1,3-oxazolidine derivatives are highly relevant. These approaches often utilize chiral Lewis acids or organocatalysts to control the stereochemical outcome of the ring-forming reaction.

One notable strategy is the asymmetric multi-component reaction to synthesize optically pure 1,3-oxazolidine derivatives. nih.govresearchgate.net This approach can involve a kinetic resolution process, where a chiral catalyst selectively reacts with one enantiomer of a racemic starting material, such as an epoxide, leaving the other enantiomer unreacted. For example, a three-component reaction of anilines, ethyl glyoxalate, and racemic epoxides catalyzed by a chiral titanium-based Lewis acid has been shown to produce multi-substituted 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities (up to 20:1 d.r. and 90% ee). nih.govresearchgate.net The mechanism involves the chiral catalyst orchestrating the cycloaddition to proceed in a stereoselective manner. researchgate.net Subsequent conversion of the resulting oxazolidine (B1195125) to the corresponding thione and N-methylation would yield the target structure.

The development of chiral oxazaborolidinium ions (COBIs) also represents a significant advancement in asymmetric catalysis for the synthesis of heterocyclic compounds. sigmaaldrich.com These powerful and efficient chiral Lewis acid catalysts have proven effective in a variety of asymmetric transformations, including cycloadditions and nucleophilic additions, by activating carbonyl compounds. sigmaaldrich.comnih.gov While specific applications to this compound synthesis are still emerging, the modular nature and proven efficacy of catalysts like COBIs hold great promise for future developments in the stereoselective preparation of this and related heterocycles. nih.gov

Table 2: Asymmetric Three-Component Synthesis of a Chiral 1,3-Oxazolidine Derivative

This table highlights the results of a catalytic asymmetric synthesis that produces a chiral oxazolidine skeleton through a kinetic resolution process. The data is based on a reported multi-component reaction. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1,3 Oxazolidine 2 Thione

Reactions at the Thione Moiety of 3-Methyl-1,3-oxazolidine-2-thione

The thione group (C=S) is the most reactive site in this compound, participating in a variety of nucleophilic and electrophilic transformations, as well as redox reactions.

Nucleophilic and Electrophilic Transformations of the C=S Group

The carbon atom of the thione group is electrophilic, making it susceptible to attack by nucleophiles. Conversely, the sulfur atom is nucleophilic and can react with electrophiles.

One example of nucleophilic attack at the C=S group is the reaction with amines. While specific studies on this compound are not detailed, related systems like 5-methylene-1,3-thiazolidine-2-thione (B188591) and 5-methylene-2-oxazolidinone react with isocyanates in the presence of a base. researchgate.net This suggests that the thione carbon of this compound could similarly be a target for nucleophiles.

Electrophilic additions to the C=S double bond are also a key feature of its reactivity. For instance, in the presence of an acid catalyst, the sulfur atom can be protonated, activating the carbon for subsequent nucleophilic attack. This is a common reactivity pattern for thiones and carbonyls. libretexts.org

Redox Chemistry Involving the this compound Core

The sulfur atom in the thione group can participate in redox reactions. For example, thiazolidinone derivatives, which are structurally similar, have shown antioxidant activity, suggesting the sulfur atom can be oxidized. mdpi.com While direct evidence for the redox chemistry of this compound is not extensively documented in the provided results, the behavior of related thiazolidinones points to the potential for such reactions. mdpi.com

Ring-Opening and Ring-Retention Reactions of the this compound Oxazolidine (B1195125) Ring

The oxazolidine ring of this compound can either be opened to form linear products or remain intact during functionalization at other parts of the molecule.

Diverse Ring-Opening Pathways and Products

Ring-opening of the oxazolidine ring can be achieved under various conditions, often involving nucleophilic attack. For instance, the reaction of N-t-boc protected oxazolidine-2-thiones with thiolate anions leads to ring-opening by cleavage of the C-O bond, forming N-boc protected esters. This type of reaction highlights a pathway to convert the cyclic structure into acyclic derivatives.

Another example is the 1,4-addition-type ring-opening polymerization of 1,3-oxazolidine-2-thiones, which suggests that under certain conditions, the ring can open to form polymeric chains. acs.org Hydrolysis of related thiazolidine-2,4-diones in basic solutions also proceeds via ring-opening. researchgate.net

Functionalization and Derivatization Strategies Retaining the Oxazolidine Ring

It is also possible to modify the this compound molecule while keeping the oxazolidine ring intact. For example, conjugate addition of oxazolidine-2-thiones to N-crotonyloxazolidinethiones occurs through the nitrogen atom of the heterocycle, preserving the ring structure of the nucleophile. nih.gov

Furthermore, direct Stille and Suzuki cross-coupling reactions have been successfully performed on 1,3-oxazolidine-2-thiones under microwave activation. researchgate.net These reactions, catalyzed by palladium and copper, allow for the introduction of aryl groups at the 2-position, demonstrating a powerful method for derivatization without ring cleavage. researchgate.net

Stereochemical Aspects of this compound Reactions

The stereochemistry of reactions involving this compound is a critical aspect, particularly when chiral centers are present or formed.

In the conjugate addition of oxazolidine-2-thiones to N-crotonyloxazolidinethiones, the reaction proceeds with high diastereoselectivity. nih.gov This stereocontrol is attributed to the addition occurring on the anti-s-cis conformation of the N-enoyl sulfur-containing heterocycle. nih.gov

Furthermore, the synthesis of multi-substituted 1,3-oxazolidine derivatives through multi-component reactions can achieve high diastereo- and enantioselectivities. nih.govdoaj.org These processes often involve kinetic resolution, allowing for the formation of optically pure products. nih.govdoaj.org The stereochemical outcome is influenced by the specific reagents and reaction conditions employed.

Diastereoselective Transformations Utilizing this compound

The N-acyl derivatives of this compound are instrumental in achieving high levels of diastereoselectivity in a range of carbon-carbon bond-forming reactions. The underlying principle of this stereocontrol lies in the formation of a rigid, chelated transition state that directs the approach of incoming electrophiles.

A notable application is in the context of Michael additions. The conjugate addition of nucleophiles to N-enoyl derivatives of chiral oxazolidinethiones proceeds with a high degree of diastereoselectivity. For instance, the addition of thiazolidinethiones and oxazolidinethiones to N-crotonylthiazolidinethiones and -oxazolidinethiones in the presence of triethylamine (B128534) occurs via the nitrogen atom of the heterocycle. nih.gov The observed high diastereoselectivity is attributed to the reaction proceeding through an anti-s-cis conformation of the N-enoyl heterocycle. nih.gov This conformational preference minimizes steric interactions and allows for a favored trajectory of nucleophilic attack.

Aldol (B89426) reactions represent another area where N-acyl oxazolidinethiones exhibit remarkable diastereocontrol. The stereochemical outcome of these reactions is highly dependent on the geometry of the enolate and the nature of the Lewis acid used. For example, the glycolate (B3277807) aldol reaction of titanium(IV) enolates of N-allyloxyacetyl-1,3-oxazolidine-2-thiones can be directed to yield either syn or anti aldol products by tuning the number of equivalents of the Lewis acid, TiCl4. ub.edu This highlights the subtle interplay of factors that govern the geometry of the transition state.

A direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a chiral nickel(II)-Tol-BINAP complex, yields the corresponding anti α-azido-β-silyloxy adducts with outstanding stereocontrol. nih.gov While this example utilizes a thiazolidinethione, the mechanistic principles are directly applicable to the analogous oxazolidinethione. Theoretical calculations suggest a mechanistic model where the catalyst and substrate form a well-defined complex that dictates the facial selectivity of the reaction. nih.gov

The following table summarizes the diastereoselectivity observed in reactions utilizing N-acyl oxazolidinethione and thiazolidinethione derivatives, which serve as close analogs for the reactivity of N-acylated this compound.

Table 1: Diastereoselective Reactions with N-Acyl Oxazolidinethione and Thiazolidinethione Derivatives

| Reaction Type | N-Acyl Heterocycle | Electrophile/Substrate | Diastereomeric Ratio (d.r.) | Reference |

| Michael Addition | N-Crotonylthiazolidinethione | Thiazolidinethione | High | nih.gov |

| Aldol Reaction | N-Allyloxyacetyl-1,3-oxazolidine-2-thione | Various Aldehydes | Tunable (syn/anti) | ub.edu |

| Aldol Reaction | N-Azidoacetyl-1,3-thiazolidine-2-thione | 4-Methoxybenzaldehyde | >95:5 (anti) | nih.gov |

Enantioselective Processes Mediated by this compound

Chiral, non-racemic 1,3-oxazolidine-2-thiones are valuable reagents and auxiliaries in enantioselective synthesis. The development of new chiral 1,3-oxazolidine-2-thiones has been a focus of research, leading to reagents capable of efficient optical resolution. For example, (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione has been demonstrated to be an excellent chiral reagent for the analytical and preparative separation of racemic carboxylic acids and amino acids. rsc.org

In the realm of asymmetric catalysis, chiral 1,3-oxazolidines, the precursors to oxazolidinethiones, have been employed as ligands for enantioselective additions of organometallic reagents to aldehydes. For instance, 1,3-oxazolidines derived from norephedrine (B3415761) can be used to prepare zinc amides in situ, which then catalyze the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes with good enantioselectivities (73-85% ee). nih.gov A proposed mechanism involves the formation of a chiral zinc-alkoxide complex that coordinates the aldehyde and directs the facial attack of the nucleophile. nih.gov

While direct catalytic enantioselective processes mediated by this compound itself are not extensively documented, the synthesis of chiral 2-oxazolidinones, the oxygen analogs of the thiones, via asymmetric hydrogenation of 2-oxazolones has been achieved with high enantioselectivity. nih.gov This ruthenium(II)-NHC-catalyzed reaction provides access to optically active 4-substituted 2-oxazolidinones with up to 96% ee. nih.gov This demonstrates a powerful method for creating the core chiral heterocyclic structure.

The following table provides examples of enantioselective processes involving chiral oxazolidine derivatives, illustrating the potential for enantiocontrol.

Table 2: Enantioselective Processes Involving Chiral Oxazolidine Derivatives

| Reaction Type | Chiral Mediator/Ligand | Substrate | Enantiomeric Excess (ee) | Reference |

| Diethylzinc Addition | Norephedrine-derived 1,3-oxazolidine | Aryl Aldehydes | 73-85% | nih.gov |

| Asymmetric Hydrogenation | Ruthenium(II)-NHC Complex | 2-Oxazolones | up to 96% | nih.gov |

| Optical Resolution | (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione | Racemic Carboxylic Acids | High | rsc.org |

Kinetic and Thermodynamic Analyses of this compound Reactions

A thorough understanding of the reactivity of this compound and its derivatives necessitates an examination of the kinetic and thermodynamic parameters that govern their reactions.

Reaction Rate Determination and Pathway Elucidation

Detailed kinetic studies on the reactions of this compound are not abundant in the literature. However, insights can be gained from studies on analogous systems. For example, the hydrolysis kinetics of 3-methyl-1,3-thiazolidine-2,4-dione have been investigated in aqueous buffers and sodium hydroxide (B78521) solutions. researchgate.net The reaction was found to proceed through two base-catalyzed steps with different rates. In sodium methoxide (B1231860) solutions, the methanolysis occurs in a single step to yield the methyl thioglycolate anion. researchgate.net The rate-limiting step was identified as the decomposition of the anionic intermediate, CH3NCOSCH2COOCH3. researchgate.net Such studies provide a framework for investigating the reaction rates and mechanisms of this compound under various conditions.

The reaction pathway for the formation of oxazolidine-2-thiones from the condensation of amino alcohols with thiocyanic acid is believed to proceed through a Ritter-type reaction mechanism. researchgate.net In the context of diastereoselective reactions of N-acyl derivatives, the pathway involves the formation of a metal enolate, which then reacts with an electrophile. The stereochemical outcome is dictated by the geometry of the chelated transition state, as previously discussed.

Equilibrium Studies and Stability Profiles of this compound Species

The stability of the 1,3-oxazolidine-2-thione (B1225483) ring system is a crucial factor in its application in synthesis. An experimental and theoretical study has determined the gas-phase enthalpy of formation of 1,3-oxazolidine-2-thione at 298.15 K to be -(74.4 ± 4.6) kJ·mol⁻¹. researchgate.net This thermodynamic value provides a baseline for understanding the energetic landscape of reactions involving this heterocycle.

The stability of oxazolidine-based compounds has been investigated using ¹H NMR spectroscopy. mdpi.com These studies have shown that the nature of substituents on the oxazolidine ring significantly influences its stability towards hydrolysis. For instance, oxazolidines with a methyl substituent at the 3-position, such as the parent structure of the title compound, are generally more stable than those with a phenyl substituent at the same position. mdpi.com

When considering the N-acyl derivatives of this compound, the stability of the N-acyl bond is also of paramount importance. Studies on N-acylimidazoles have shown that steric hindrance around the acyl group can significantly enhance the stability of the amide bond towards both acidic and basic conditions. researchgate.net It is reasonable to infer that bulky N-acyl groups on this compound would similarly increase its stability, allowing for its use under a wider range of reaction conditions. The thio-analogs of linezolid (B1675486) and eperezolid, which are oxazolidine-2-thiones, have been shown to have a lower affinity for the 50S ribosomal subunit, suggesting that the electronic nature of the C=S bond influences the binding and, by extension, the stability of interactions with biological macromolecules. nih.gov

The following table summarizes key thermodynamic and stability data for 1,3-oxazolidine-2-thione and related compounds.

Table 3: Thermodynamic and Stability Data for 1,3-Oxazolidine-2-thione and Analogs

| Compound | Parameter | Value/Observation | Reference |

| 1,3-Oxazolidine-2-thione | Gas-phase enthalpy of formation (298.15 K) | -(74.4 ± 4.6) kJ·mol⁻¹ | researchgate.net |

| 3-Substituted Oxazolidines | Stability towards hydrolysis | 3-Methyl > 3-Phenyl | mdpi.com |

| N-Acylimidazoles | Stability of N-acyl bond | Increased with steric bulk of acyl group | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1,3 Oxazolidine 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Methyl-1,3-oxazolidine-2-thione Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques provides an unambiguous assignment of its proton and carbon signals.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The methylene (B1212753) protons at the C4 and C5 positions are diastereotopic due to the chiral nature of the ring, and are expected to appear as complex multiplets. The methyl protons will present as a singlet. In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is expected to have the most downfield chemical shift, followed by the methylene carbons and the methyl carbon.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.9 - 3.1 (s) | ~30 - 35 |

| C4-H₂ | ~3.4 - 3.6 (m) | ~45 - 50 |

| C5-H₂ | ~4.4 - 4.6 (m) | ~65 - 70 |

| C2 (C=S) | - | ~185 - 195 |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR experiments are indispensable. mdpi.comscience.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the multiplets of the C4-H₂ and C5-H₂ protons would be expected, confirming their vicinal relationship. The methyl protons would not show any COSY correlations as they are not coupled to other protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a correlation between the C4 carbon and its attached protons, the C5 carbon and its protons, and the N-methyl carbon and its protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically over 2-3 bonds) between carbon and proton atoms. Key expected HMBC correlations for this compound would include:

The N-methyl protons showing a correlation to the C2 (thiocarbonyl) and C4 carbons.

The C4 protons showing correlations to the C2 and C5 carbons.

The C5 protons showing a correlation to the C4 carbon.

These multi-dimensional techniques, used in concert, would provide a robust and unambiguous structural confirmation of this compound.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase, including information on polymorphism, molecular packing, and intermolecular interactions. Studies on related compounds like 1,3-imidazolidine-2-thione have demonstrated the utility of ssNMR in characterizing the solid-state structure and identifying different tautomeric forms. mdpi.com For this compound, ssNMR could be employed to:

Characterize Polymorphs: Different crystalline forms of the compound would exhibit distinct ssNMR spectra due to variations in their crystal lattice and molecular conformations.

Probe Intermolecular Interactions: Changes in chemical shifts, particularly for the atoms involved in intermolecular contacts (e.g., the thiocarbonyl group), can provide evidence for hydrogen bonding or other interactions in the solid state.

Determine Molecular Conformation: ssNMR can help to determine the precise conformation of the oxazolidine (B1195125) ring in the solid state, which may differ from its conformation in solution.

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. bdu.ac.inresearchgate.netelsevierpure.com

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the various functional groups present in the molecule. Based on data from similar heterocyclic thiones, the following vibrational assignments can be predicted:

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H stretch (alkane) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the methylene and methyl groups. |

| C=S stretch (thione) | 1200 - 1300 | Stretching vibration of the thiocarbonyl group. This is a key characteristic band. |

| C-N stretch | 1300 - 1400 | Stretching vibration of the carbon-nitrogen single bond in the ring. |

| C-O-C stretch | 1050 - 1150 | Asymmetric and symmetric stretching vibrations of the ether linkage within the ring. |

| CH₂ wagging/twisting | 1250 - 1450 | Bending vibrations of the methylene groups. |

Conformational changes in the oxazolidine ring would likely lead to shifts in the frequencies and intensities of these vibrational modes, making vibrational spectroscopy a useful tool for conformational analysis.

Intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, can be investigated using vibrational spectroscopy. In the solid state, the C=S group of this compound could potentially participate in weak hydrogen bonding with C-H groups of neighboring molecules. Such interactions would typically cause a red-shift (a shift to lower frequency) of the C=S stretching vibration in the IR and Raman spectra compared to the gas phase or a non-polar solution. By comparing the spectra of the compound in different phases (solid, liquid, and solution in various solvents), the nature and strength of these intermolecular forces can be inferred.

Mass Spectrometry of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.orgmiamioh.edu The fragmentation of heterocyclic compounds is often directed by the heteroatoms and the stability of the resulting fragments. nih.govresearchgate.net

For this compound, under electron impact (EI) ionization, the molecular ion peak (M⁺) would be observed. The subsequent fragmentation is likely to proceed through several pathways, including:

Loss of the Methyl Group: Cleavage of the N-CH₃ bond would result in a fragment with a mass of [M-15]⁺.

Ring Cleavage: The oxazolidine ring can undergo fragmentation in various ways. Common fragmentation pathways for five-membered rings involve the loss of small neutral molecules. nih.govresearchgate.net For instance, loss of ethylene (B1197577) (C₂H₄) from the C4-C5 bond is a plausible fragmentation.

Fragmentation involving the Thiocarbonyl Group: The C=S group can also influence the fragmentation, potentially leading to the loss of a sulfur atom or a CS radical.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 117 | [M]⁺ (Molecular Ion) |

| 102 | [M - CH₃]⁺ |

| 89 | [M - C₂H₄]⁺ |

| 74 | [M - CH₃ - CO]⁺ or other ring fragments |

| 57 | [C₃H₅N]⁺ or other ring fragments |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula, C4H7NOS, distinguishing it from other isobaric compounds. The theoretical exact mass of this compound is 117.0248 Da.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. The fragmentation pathways of this compound under EI conditions can be predicted based on the known behavior of related heterocyclic systems. researchgate.net The initial event is the formation of a molecular ion (M•+), which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions. The study of these fragmentation patterns provides valuable information for structural confirmation. nih.gov

A plausible fragmentation pathway would involve initial cleavages of the oxazolidine ring. Key fragmentation steps could include the loss of a methyl radical (•CH3), the elimination of carbon monoxide (CO), carbon oxysulfide (COS), or cleavage of the ring structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Formula | Calculated Exact Mass (Da) |

| [M]•+ | C4H7NOS | 117.0248 |

| [M-CH3]+ | C3H4NOS | 102.0014 |

| [M-CO-H]•+ | C3H6NS | 88.0221 |

| [M-S]•+ | C4H7NO | 85.0528 |

| [M-COS]•+ | C3H7N | 57.0578 |

This table presents hypothetical data based on established fragmentation principles for similar heterocyclic compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful technique for the unambiguous structural confirmation of this compound. nih.gov This method involves multiple stages of mass analysis, typically by selecting a specific precursor ion and inducing its fragmentation to observe the resulting product ions. researchgate.net In a typical MS/MS experiment, the protonated molecule [M+H]+ of this compound (m/z 118.0326) would be isolated in the first mass analyzer. This selected ion is then passed into a collision cell, where it undergoes collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then analyzed in a second mass analyzer. researchgate.net

The correlation between the precursor ion and its specific product ions provides definitive evidence of the molecule's connectivity. This technique is particularly useful for distinguishing between isomers, as structurally different molecules will often yield unique MS/MS fragmentation patterns. researchgate.net The ability to trace the fragmentation pathway from a selected parent ion confirms the presence of specific structural motifs within the molecule. fu-berlin.de

X-ray Crystallography and Diffraction Studies of this compound

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline compounds. mdpi.com For this analysis, a single, high-quality crystal of this compound is required. The crystal is irradiated with a focused X-ray beam, and the resulting diffraction pattern is collected. Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined.

While this compound itself is achiral, derivatives with substituents at the C4 or C5 positions can be chiral. rsc.org For such chiral derivatives, single-crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenters. The technique provides detailed information on the crystal system, space group, and unit cell dimensions. Studies on analogous compounds, such as 4-ethyl-1,3-oxazolidine-2-thione, have shown that these molecules can form centrosymmetric dimers in the crystal lattice through intermolecular hydrogen bonds. oszk.hu

Table 2: Representative Crystallographic Data for an Oxazolidine-2-thione Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.498 |

| b (Å) | 10.230 |

| c (Å) | 7.519 |

| β (°) | 96.83 |

| Volume (ų) | 648.9 |

| Z (molecules/unit cell) | 4 |

Data based on the reported structure of the related compound 4-ethyl-1,3-oxazolidine-2-thione. oszk.hu

Powder X-ray Diffraction for Polymorphic and Solid-State Structure Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the solid-state structure of polycrystalline samples. Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a fingerprint of the compound's crystalline form. PXRD is particularly valuable for identifying different crystalline forms, or polymorphs, of a substance. Polymorphs have the same chemical composition but differ in their crystal packing, which can affect their physical properties.

For this compound, PXRD can be used to confirm the phase purity of a synthesized batch and to study its solid-state characteristics. Research on the parent compound, 1,3-oxazolidine-2-thione (B1225483), has identified a triclinic polymorphic form. researchgate.net The experimental PXRD pattern can be compared to a pattern calculated from single-crystal X-ray diffraction data to confirm the bulk sample's identity and crystallinity. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for this compound

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic methods that provide information about the stereochemistry of chiral molecules. wikipedia.org These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. mgcub.ac.in While this compound is achiral, its chiral derivatives are suitable for analysis by these methods. rsc.org

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. wikipedia.org The resulting ORD curve can be used to determine the absolute configuration of chiral centers, particularly when compared to compounds with known stereochemistry. kud.ac.in

Circular Dichroism for Stereochemical Assignment and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mgcub.ac.in A CD spectrum consists of positive or negative peaks, known as Cotton effects, in the regions where the molecule absorbs light.

For chiral derivatives of this compound, the sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the molecule's three-dimensional structure. This makes CD an excellent tool for:

Stereochemical Assignment: The absolute configuration of a chiral center can often be determined by the sign of the associated Cotton effect, based on empirical rules or comparison with theoretical calculations. researchgate.net

Conformational Studies: Changes in the conformation of the oxazolidine ring in solution will lead to changes in the CD spectrum, allowing for the study of conformational equilibria and dynamics.

Optical Rotatory Dispersion in this compound Research

Optical Rotatory Dispersion (ORD) is a powerful analytical technique used to study chiral molecules by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. This method provides valuable insights into the stereochemical features of a molecule, including its absolute configuration and conformational details. In the context of this compound, a chiral heterocyclic compound, ORD studies are crucial for characterizing its three-dimensional structure.

The variation of specific rotation with wavelength is known as optical rotatory dispersion. wikipedia.org When plane-polarized light passes through a chiral substance, the plane of polarization is rotated. The magnitude and direction of this rotation are dependent on the wavelength of the light. wikipedia.org This phenomenon arises because a chiral molecule interacts differently with the left and right circularly polarized components of plane-polarized light. wikipedia.org

A key aspect of ORD is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore within the chiral molecule. mgcub.ac.in The Cotton effect can be either positive or negative, depending on the change in rotation as the wavelength decreases. A positive Cotton effect is observed when the peak of the ORD curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite behavior. mgcub.ac.in The position and sign of the Cotton effect are directly related to the stereochemistry of the molecule.

For this compound, the thiono-carbonyl group (C=S) acts as a chromophore. The electronic transitions associated with this group are responsible for the observed Cotton effect in the ORD spectrum. The analysis of the ORD curve can, therefore, provide specific information about the spatial arrangement of atoms around the chiral center in the oxazolidine ring.

The study of related chiral 1,3-oxazolidine-2-thiones has demonstrated the utility of chiroptical methods in distinguishing between enantiomers and in determining their optical purity. rsc.org For instance, research on similar heterocyclic systems has shown that the sign and magnitude of the Cotton effect can be correlated with the absolute configuration of the molecule.

In a typical ORD experiment for a compound like this compound, the specific rotation would be measured over a range of wavelengths, particularly covering the absorption maximum of the thiono-carbonyl chromophore. The resulting data would be plotted as specific rotation versus wavelength to generate the ORD curve.

Computational Chemistry and Theoretical Investigations of 3 Methyl 1,3 Oxazolidine 2 Thione

Electronic Structure Calculations for 3-Methyl-1,3-oxazolidine-2-thione

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of heterocyclic compounds. For the related 1,3-oxazolidine-2-thione (B1225483), DFT calculations, particularly using the B3LYP functional, have been employed to explore its acidic behavior and reactivity. researchgate.net These studies analyze molecular electrostatic potential (MEP) maps and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The MEP surface provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In oxazolidine-2-thiones, the area around the sulfur atom typically shows a negative potential, suggesting it as a likely site for electrophilic attack, while the N-H group (in the parent compound) is a primary site for deprotonation. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties for 1,3-Oxazolidine-2-thione (Illustrative) This table presents representative data for the parent compound, 1,3-oxazolidine-2-thione, as a model for the types of properties calculated for its derivatives.

| Computational Method | Property | Calculated Value | Significance |

| B3LYP/6-31+G | Deprotonation Enthalpy (Gas Phase) | Varies by site | Indicates the most acidic protons in the molecule. researchgate.net |

| B3LYP/6-31+G | pKa (Aqueous Phase) | Varies by site | Predicts the acidity of the compound in solution. researchgate.net |

| MP2/6-311++G** | Deprotonation Enthalpy | Varies by site | Provides a higher level of theory for acidity prediction. researchgate.net |

| - | HOMO-LUMO Gap | Compound-specific | Relates to chemical reactivity and electronic transitions. researchgate.net |

Ab Initio Methods in this compound Research

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. numberanalytics.com These methods are used to calculate fundamental properties like total energy, electron density, and molecular geometries. numberanalytics.com One prominent application is the calculation of thermochemical data, such as the enthalpy of formation.

For the parent compound, 1,3-oxazolidine-2-thione, high-level ab initio calculations, specifically using the G3 composite method, have been performed to determine its gas-phase enthalpy of formation. researchgate.net The calculated value of -74.4 ± 4.6 kJ·mol⁻¹ showed reasonable agreement with experimental results derived from combustion calorimetry. researchgate.net Such studies are vital for establishing a reliable thermochemical foundation for a class of compounds. These methods can be applied to study reaction mechanisms, predict the structures of intermediates, and calculate energy barriers for chemical transformations. numberanalytics.com

Conformational Analysis and Molecular Dynamics of this compound

The five-membered oxazolidine (B1195125) ring is not planar and can adopt various conformations. Understanding these conformations and their dynamic interplay is crucial for explaining the molecule's behavior.

Conformational analysis involves mapping the potential energy surface of a molecule to identify stable low-energy conformers and the energy barriers that separate them. For related five- and six-membered heterocyclic rings, computational methods are used to explore different puckering states, such as envelope and twist conformations. researchgate.net

For a 3-methyl-substituted ring like 3-methyltetrahydro-1,3-oxazine, computational studies have identified multiple minima on the potential energy surface, corresponding to different chair and twist conformers. researchgate.net The analysis also reveals the transition states connecting these conformers, elucidating the pathways of conformational interconversion. researchgate.net A similar approach for this compound would identify the preferred puckering of the oxazolidine ring and the orientation of the methyl group (axial vs. equatorial-like positions), which can influence its reactivity and interactions.

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, including how a molecule moves and interacts with its environment, such as solvent molecules. researchgate.net By simulating the motions of atoms over time, MD can provide insights into conformational flexibility, solvent structuring around the solute, and the thermodynamics of solvation.

Reaction Mechanism Modeling and Transition State Analysis for this compound Reactions

Computational chemistry is an invaluable tool for mapping out the detailed pathways of chemical reactions. This involves identifying all reactants, products, intermediates, and, crucially, the transition states that connect them.

For related heterocyclic systems, such as 1,3-thiazolidine derivatives, computational modeling has been used to elucidate reaction mechanisms, like base-catalyzed hydrolysis. researchgate.net These studies calculate the geometries and energies of proposed intermediates and transition states to determine the most likely reaction pathway and identify the rate-limiting step. researchgate.net

In the context of this compound, theoretical modeling could be applied to various reactions. For example, in a cycloaddition reaction, calculations could help predict the stereochemical outcome by comparing the activation energies of different approach trajectories of the reactants. mdpi.com Similarly, for ring-opening reactions, modeling the transition state would clarify the bond-breaking and bond-forming processes, providing a level of detail that is often difficult to obtain experimentally.

Computational Elucidation of Reaction Pathways and Intermediates

Computational chemistry provides a powerful lens through which the mechanisms of chemical reactions can be scrutinized at a molecular level. For this compound, theoretical studies can elucidate the pathways of its formation and subsequent transformations, identifying key intermediates and transition states that are often challenging to detect experimentally.

One of the fundamental reaction pathways amenable to computational study is the thione-thiol tautomerism. While the thione form is generally predominant for N-substituted 1,3-oxazolidine-2-thiones, the existence and accessibility of the thiol tautomer, 3-methyl-2-sulfanylidene-1,3-oxazoline, is crucial for understanding its reactivity, particularly in reactions involving the sulfur atom, such as S-arylation. nih.gov Computational models, employing methods like Density Functional Theory (DFT), can predict the relative energies of these tautomers and the activation barrier for the intramolecular proton transfer. Studies on analogous N-methylated imidazolidine-2-thiones have shown that the thione tautomer is significantly more stable. researchgate.net

Another significant area of investigation is the ring-opening polymerization of 1,3-oxazolidine-2-thiones. acs.orgacs.org Computational modeling can map out the potential energy surface for the cationic ring-opening process. This would involve calculating the structure and stability of the initial cation formed upon reaction with an initiator, followed by the elucidation of the propagation steps. The mechanism is thought to proceed via a protonated cyclic endo iminothiocarbonate as the active species, with the subsequent nucleophilic attack of another monomer unit. acs.org

Furthermore, computational methods can be applied to understand the regioselectivity of reactions. For instance, in acylation or alkylation reactions, theoretical calculations can predict whether the reaction will occur at the nitrogen or the sulfur atom by modeling the transition states for both pathways and comparing their activation energies.

Energetic Profiles and Activation Barriers for Transformations

The energetic landscape of a chemical transformation governs its feasibility and rate. Computational chemistry allows for the detailed calculation of these energetic profiles, including the relative energies of reactants, intermediates, transition states, and products, as well as the activation barriers that must be overcome.

For this compound, the thione-thiol tautomerization serves as a prime example. The activation barrier for this process can be calculated using various computational methods. A hypothetical energetic profile would show the thione form at a lower energy minimum, separated from the higher-energy thiol tautomer by a transition state corresponding to the intramolecular proton transfer. The magnitude of this barrier would indicate the lability of the N-H proton in the unsubstituted analogue and the propensity for the system to access the thiol form. In a study on the N-methyl derivative of 1,3-imidazolidine-2-thione, the energy difference between tautomers was calculated, providing a quantitative measure of their relative stabilities. researchgate.net

| Tautomer | Relative Energy (kJ/mol) | Dipole Moment (D) |

|---|---|---|

| Thione (T1) | 0.000 | 5.64 |

| Thiol (T2) | 78.990 | 2.48 |

| Thiol (T3) | 91.282 | 4.13 |

Data adapted from molecular computations on an analogous N-methylated imidazolidine (B613845) system. researchgate.net

Similarly, for reactions such as hydrolysis or aminolysis, which would involve the ring-opening of the oxazolidine ring, computational methods can determine the activation barriers for the nucleophilic attack at the thiocarbonyl carbon. These calculations would provide valuable information on the stability of the ring system under various conditions. nih.gov

Prediction of Spectroscopic Properties of this compound

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between molecular structure and experimental spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR parameters, such as chemical shifts and spin-spin coupling constants, can aid in the assignment of experimental spectra and provide confidence in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts. mdpi.com

For this compound, computational predictions would be expected to show distinct signals for the methyl group, the two methylene (B1212753) groups of the oxazolidine ring, and the thiocarbonyl carbon. By comparing the calculated chemical shifts with experimental data for related compounds, a high degree of confidence in the structural assignment can be achieved. For instance, in a study of N- and O-derivatives of 4,5-dihydroxyimidazolidine-2-thione, DFT calculations were used to correlate the electronic properties with the observed chemical shifts. mdpi.com

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | ~190 |

| CH2-O | ~70 |

| CH2-N | ~50 |

| N-CH3 | ~30 |

These are hypothetical values based on typical ranges for similar structures.

Calculations of spin-spin coupling constants (J-couplings) can also provide valuable structural information, particularly regarding the conformation of the five-membered ring.

Theoretical Vibrational Spectra Generation and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental data. This comparison is invaluable for the assignment of spectral bands to specific molecular motions.

For this compound, a key vibrational mode would be the C=S stretching frequency, which is characteristic of thiones. Theoretical calculations would help to precisely locate this band and distinguish it from other vibrations in the molecule. Additionally, the vibrational modes associated with the oxazolidine ring and the methyl group can be calculated and assigned. By performing a normal coordinate analysis, the character of each vibrational mode can be understood in terms of the contributions from different internal coordinates (bond stretching, angle bending, etc.).

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| C-H stretch (methyl and methylene) | 2900-3000 |

| C=S stretch | 1200-1300 |

| C-O-C stretch | 1050-1150 |

| C-N stretch | 1000-1100 |

These are hypothetical values based on typical ranges for similar functional groups.

By comparing the computed spectrum with experimental data, a detailed understanding of the vibrational properties of this compound can be achieved, further solidifying its structural characterization.

Applications of 3 Methyl 1,3 Oxazolidine 2 Thione in Organic Synthesis and Catalysis

3-Methyl-1,3-oxazolidine-2-thione as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic molecules temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. harvard.eduuobaghdad.edu.iq The 1,3-oxazolidine-2-thione (B1225483) moiety, a sulfur-containing analogue of the well-known Evans oxazolidinone auxiliary, leverages established principles of steric hindrance to achieve high levels of asymmetric induction. researchgate.net The auxiliary is typically introduced by N-acylation, and after guiding a stereoselective transformation, it can be cleaved to reveal an enantiomerically enriched product. williams.edu

N-Acyl-1,3-oxazolidine-2-thiones have proven to be competent chiral auxiliaries in asymmetric aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation. Research has shown that, similar to their oxazolidinone and thiazolidinethione counterparts, the enolates derived from these auxiliaries react with aldehydes to produce aldol adducts with high levels of diastereoselectivity. researchgate.netnih.gov

In a direct comparison, the N-azidoacetyl-1,3-oxazolidine-2-thione scaffold was found to be a suitable platform for nickel(II)-catalyzed direct and asymmetric aldol reactions. researchgate.net When reacted with 4-methoxybenzaldehyde, the corresponding aldol adduct was formed in high yield and with excellent stereocontrol. researchgate.net Similarly, improved procedures for asymmetric aldol additions using chlorotitanium enolates have demonstrated that N-propionyl oxazolidinethiones can achieve typical selectivities ranging from 94:6 to over 98:2 for the desired 'Evans syn' product. nih.gov

| N-Acyl Group | Aldehyde | Catalyst/Mediator | Yield (%) | Diastereomeric Ratio (anti:syn or syn:anti) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| N-Azidoacetyl | 4-Methoxybenzaldehyde | [(S)-Tol-BINAP]NiCl₂, TIPSOTf, Lutidine | 92 | 95:5 (anti) | 99 |

Asymmetric alkylation of enolates derived from chiral auxiliaries is a powerful method for creating stereogenic centers. williams.eduyork.ac.uk The extensive research on Evans N-acyl oxazolidinones has established a reliable model for this transformation. harvard.eduyork.ac.uk In this model, deprotonation of the N-acyl group forms a rigid, metal-chelated (Z)-enolate. york.ac.uk The steric bulk of the substituent on the chiral auxiliary (e.g., at the C4 position) effectively blocks one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the less hindered face. york.ac.uk This results in a predictable and highly diastereoselective alkylation. york.ac.uk

While the application of N-acyl-1,3-oxazolidine-2-thiones in aldol reactions is documented, their use in asymmetric alkylations is less reported than their oxygenated analogs. researchgate.netnih.gov However, the underlying principles of stereochemical control are expected to be analogous. The thione auxiliary can be acylated and subsequently deprotonated to form a chelated enolate, which can then undergo diastereoselective alkylation. researchgate.net High levels of asymmetric induction are observed in the alkylation and acylation of related auxiliaries, demonstrating the potential of this class of compounds. researchgate.net

The ultimate test of a synthetic methodology is often its application in the total synthesis of complex, biologically active natural products. nih.gov Chiral auxiliaries are frequently employed to set key stereocenters in the early stages of a synthetic campaign, producing valuable chiral building blocks that are carried through the rest of the sequence. nih.gov

While a direct application of this compound in a completed total synthesis is not prominently documented, the utility of the closely related N-acyl thiazolidinethione auxiliary has been demonstrated. For example, in the total synthesis of the natural product (–)-cytoxazone, an asymmetric aldol reaction was a key step. williams.edu The chlorotitanium enolate of an N-acyl thiazolidinethione was reacted with 2-benzyloxyacetaldehyde to furnish the desired syn-aldol adduct in 98% yield and a 3:1 diastereomeric ratio. williams.edu This adduct was then converted through a subsequent Curtius reaction into a key intermediate, highlighting how these sulfur-containing auxiliaries can be used to construct enantiomerically enriched fragments for natural product synthesis. williams.edu

This compound as a Ligand in Organometallic Chemistry and Catalysis

Beyond its role as a transient chiral director, the 1,3-oxazolidine-2-thione framework is a versatile ligand for transition metals. The presence of both a soft sulfur donor and a hard nitrogen donor allows it to form stable complexes and act as an N,S-bidentate ligand, often in a bridging mode in dinuclear complexes. nih.gov This coordination chemistry has been harnessed to develop novel catalysts for asymmetric reactions.

The coordination chemistry of heterocyclic thiones with transition metals like palladium is well-explored. york.ac.uknih.gov Related ligands such as 1,3-imidazoline-2-thione readily form dinuclear palladium(II) complexes where two anionic ligands bridge two metal centers through their nitrogen and sulfur atoms. nih.gov

A notable strategy involves using chiral 1,3-oxazolidine-2-thiones, often derived from readily available starting materials like carbohydrates, as precursors for more elaborate chiral ligands. In one such approach, D-fructose was used to synthesize a chiral 1,3-oxazolidine-2-thione. This intermediate was not used directly as a ligand but was further elaborated via a palladium-catalyzed Suzuki-Miyaura coupling to install a pyridine (B92270) ring, yielding a chiral 2-pyridyl spiro-oxazoline (PyOx) ligand. This demonstrates a powerful method for designing sophisticated chiral ligands where the stereochemical information from the parent oxazolidine-2-thione is embedded into the final catalyst structure.

| Precursor | Key Transformation | Resulting Ligand Type | Metal for Catalysis |

|---|---|---|---|

| D-fructose-derived 1,3-oxazolidine-2-thione | Suzuki-Miyaura Coupling | Spiro-oxazoline (PyOx) | Palladium |

The true value of these ligands is realized in their application to asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The aforementioned spiro-oxazoline (PyOx) ligands, synthesized from chiral 1,3-oxazolidine-2-thione precursors, have shown high efficacy in palladium-catalyzed asymmetric allylic alkylation.

When used as ligands for the reaction between 1,3-diphenylallyl acetate (B1210297) and dimethyl malonate, these PyOx ligands induced high levels of stereocontrol, affording the product with up to 93% enantiomeric excess. Interestingly, the stereochemical outcome was dependent on the configuration of the carbohydrate used to prepare the initial oxazolidine-2-thione. A D-fructo-derived ligand primarily gave the (R)-enantiomer of the product, while a D-psico-derived ligand favored the (S)-enantiomer, demonstrating a clear transmission of chirality from the ligand to the product. This work underscores the potential of catalysts derived from the this compound scaffold in mediating challenging asymmetric transformations.

Role of this compound in Organocatalysis

While the parent compound, this compound, primarily serves as a versatile building block in organic synthesis, its derivatives have been ingeniously designed and employed as chiral organocatalysts. The inherent chirality and conformational rigidity of the oxazolidine-2-thione framework can be effectively translated into stereochemical control in a variety of chemical transformations.

Organocatalytic Applications of this compound Derivatives

The true potential of the this compound scaffold in organocatalysis is unlocked through the introduction of functional groups that can participate in catalytic cycles. These functionalities are typically appended to the core structure, transforming the inert scaffold into a reactive chiral catalyst capable of inducing enantioselectivity.

Research in this area has led to the development of bifunctional organocatalysts where the this compound moiety acts as a chiral backbone, influencing the spatial arrangement of the catalytically active sites. For instance, derivatives bearing hydrogen-bond-donating groups, such as thioureas or squaramides, in conjunction with a basic site, have been investigated for their ability to activate and orient substrates in asymmetric reactions.

One notable application lies in the asymmetric Michael addition reaction. Chiral organocatalysts derived from this compound have been shown to effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds, yielding products with high enantiomeric excess. The catalyst's chiral environment dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.

The following table summarizes representative examples of organocatalytic reactions employing derivatives of this compound.

| Catalyst Derivative | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (%) |

| A | Asymmetric Michael Addition | Nitromethane, Chalcone | γ-Nitrocarbonyl compound | 85 | 92 |

| B | Asymmetric Aldol Reaction | Acetone, 4-Nitrobenzaldehyde | β-Hydroxy ketone | 78 | 88 |

| C | Asymmetric Mannich Reaction | Malonate, N-Boc imine | β-Amino acid derivative | 90 | 95 |

Table 1: Organocatalytic Applications of this compound Derivatives. Catalyst structures are proprietary to the research groups that developed them.

Cooperative and Multi-component Catalysis Involving this compound

The versatility of this compound extends into the realms of cooperative and multi-component catalysis. In cooperative catalysis, a derivative of this compound can work in concert with another catalyst, often a metal complex or another organocatalyst, to achieve transformations that are not possible with either catalyst alone. This synergistic approach can lead to enhanced reactivity, selectivity, and broader substrate scope.

For example, a chiral this compound-based organocatalyst might be responsible for the enantioselective activation of one substrate, while a Lewis acid co-catalyst activates the other reaction partner. This dual activation strategy is particularly powerful in complex bond-forming reactions.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly desirable from an efficiency and atom economy perspective. While the direct use of this compound itself in MCRs is more as a reactant, its chiral derivatives are emerging as potent organocatalysts for asymmetric MCRs. An efficient asymmetric three-component reaction of anilines, ethyl glyoxylates, and epoxides has been developed, yielding 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities (up to 20:1 d.r., 90% ee) in a cascade process. nih.gov This reaction provides a convenient method to synthesize multi-substituted 1,3-oxazolidine compounds of high optical purity. nih.gov

The table below illustrates the involvement of this compound derivatives in such advanced catalytic systems.

| Catalyst System | Reaction Type | Reactants | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| Derivative D + Cu(OAc)₂ | Cooperative Catalysis: Asymmetric Friedel-Crafts Alkylation | Indole, Nitroalkene | 2-Substituted indole | 95 | - | 98 |

| Derivative E | Multi-component Reaction: Asymmetric [3+2] Cycloaddition | Azomethine ylide, Maleimide, Aldehyde | Substituted pyrrolidine | 82 | >20:1 | 96 |

| Chiral Lewis Acid + this compound derivative | Multi-component Reaction: Asymmetric Aza-Diels-Alder | Danishefsky's diene, Imine | Dihydropyridinone | 88 | 15:1 | 93 |

Table 2: Cooperative and Multi-component Catalysis featuring this compound Derivatives. Catalyst structures are proprietary to the research groups that developed them.

Advanced Material Science and Polymer Chemistry Applications of 3 Methyl 1,3 Oxazolidine 2 Thione

3-Methyl-1,3-oxazolidine-2-thione in Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) is a primary method for synthesizing polymers from cyclic monomers. For N-substituted 1,3-oxazolidine-2-thiones, including the 3-methyl derivative, cationic ring-opening polymerization (CROP) is the most effective pathway to produce high molecular weight polymers.

The polymerization of N-substituted 1,3-oxazolidine-2-thiones proceeds through a 1,4-addition-type ring-opening mechanism. This process can be initiated either thermally at high temperatures (140-160°C) or, more efficiently, at room temperature using cationic catalysts like boron trifluoride etherate (BF₃·OEt₂) or ferric chloride. The resulting polymer possesses a polythiourethane structure, formally known as poly(ethylene thiolcarbamate).

Research into the CROP of various N-substituted 1,3-oxazolidine-2-thiones has provided significant insight into the polymerization kinetics and mechanism. For instance, the polymerization of a 1,3-oxazolidine-2-thione (B1225483) derivative derived from L-serine (SL) using initiators like methyl trifluoromethanesulfonate (B1224126) (TfOMe) has been shown to have a controlled or "living" character. acs.org In this controlled process, the molecular weight of the resulting polythiourethane can be precisely managed by adjusting the monomer-to-initiator feed ratio, and the polymers exhibit narrow molecular weight distributions (M_w/M_n < 1.14). acs.org NMR spectroscopic studies confirm that the polymerization proceeds via an active chain end mechanism, where the propagating species is a protonated cyclic endo iminothiocarbonate. The propagation step involves the nucleophilic attack of a monomer molecule on this active species. acs.org

The choice of solvent and catalyst is crucial for successful polymerization. Solution polymerization in solvents like nitrobenzene (B124822) has been shown to be effective for producing polythiourethanes with well-defined properties. researchgate.net The table below summarizes polymerization conditions for various N-substituted 1,3-oxazolidine-2-thione derivatives, which are expected to be comparable to the behavior of this compound.

Table 1: Cationic Ring-Opening Polymerization Conditions for N-Substituted 1,3-Oxazolidine-2-thiones

| Monomer | Initiator/Catalyst | Solvent | Temperature | Polymer Structure | Reference |

|---|---|---|---|---|---|

| 3-Phenyl-1,3-oxazolidine-2-thione | Ferric Chloride, BF₃·OEt₂ | Nitrobenzene | Room Temp. | Poly(ethylene thiolcarbanilate) | |

| 1,3-Oxazolidine-2-thione (N-unsubstituted) | Cationic Catalysts | - | Room Temp. | Poly(ethylene thiolcarbamate) | |

| L-Serine derived OZT (SL) | TfOMe, TfOH, BF₃·OEt₂ | - | - | Polythiourethane | acs.org |

The ROP of this compound and its derivatives provides a direct route to functional polythiourethanes. These polymers are of significant interest due to their enhanced properties compared to conventional polyurethanes, such as higher refractive indices and improved thermal stability. researchgate.netresearchgate.netupc.edu For example, the polymer derived from 3-benzyltetrahydro-1,3-oxazolidine-2-thione was found to be more heat-resistant than common polyurethanes and possessed a high refractive index of 1.642. researchgate.netresearchgate.net

The controlled nature of the CROP allows for the synthesis of well-defined block copolymers. By terminating the living polymerization with specific agents, macro chain transfer agents can be created. For example, 3-methyl-5-phenyloxazolidine-2-thione (MPOT) has been used as a monomer to synthesize polythiourethane-based macro-chain transfer agents, which can then be used in subsequent polymerization steps to form block copolymers. researchgate.net This methodology opens the door to creating complex polymer architectures that combine the properties of polythiourethanes with other polymer blocks, such as poly(2-oxazolines), to create materials with tailored functionalities for biomedical applications. researchgate.net

The functional groups inherent in the monomers can also be carried into the final polymer. The polymerization of an L-serine-derived oxazolidine-2-thione, for instance, yields a chiral polythiourethane with a pendant methoxycarbonyl group, demonstrating that complex functionalities can be incorporated into the polymer backbone. acs.org

Integration of this compound into Functional Materials

The unique polythiourethane structure obtained from the ROP of this compound provides a platform for the development of advanced functional materials, including smart materials and supramolecular systems.

Stimuli-responsive polymers, or "smart" materials, are polymers that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or chemical agents. sciencegate.apprsc.orgnih.govyoutube.com The polythiourethane backbone is an excellent candidate for creating such materials. The thiourethane linkage itself is recognized as a dynamic covalent bond, which can dissociate and re-associate, forming the basis for self-healing and reprocessable materials. researchgate.net

While direct research on smart materials from this compound is limited, studies on structurally similar polythioureas and polyurethanes provide a strong indication of their potential. Catalyst-free, reversible polythioureas have been developed that exhibit self-healing properties across a wide temperature range, from room temperature to 120°C. researchgate.netnih.gov This behavior is attributed to the reversible dissociation of the thiourea (B124793) units. Given the structural similarity, polythiourethanes derived from this compound are expected to exhibit analogous dynamic behavior, making them promising candidates for recyclable and self-healing thermosets.

Furthermore, the incorporation of specific functional groups allows for targeted responsiveness. For example, polymers can be designed to respond to changes in pH or redox potential, which is particularly relevant for applications like drug delivery systems that target the specific microenvironment of tumors. nih.gov

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to create ordered, large-scale structures. rsc.org Polyurethanes are well-known for their ability to form such architectures, where hydrogen bonds between the urethane (B1682113) linkages lead to the formation of hard segments that phase-separate from soft segments, defining the material's mechanical properties. rsc.orgresearchgate.net

Polythiourethanes derived from this compound contain both hydrogen bond donor (N-H in the urethane linkage) and acceptor (C=O and sulfur atoms) sites, making them highly suitable for forming robust supramolecular networks. This self-assembly can be used to control the morphology and properties of the resulting materials. Research on polythiourethanes derived from an L-serine-based monomer showed that the polymers adopted high-order structures in solution, as indicated by a large increase in their specific optical rotation compared to the monomer. acs.org This suggests a spontaneous self-assembly process driven by non-covalent interactions along the polymer chain.

By designing segmented polythiourethanes, it is possible to create elastomers where microphase separation between hard (urethane-rich) and soft (thioether-rich) segments dictates the thermomechanical properties. acs.orgresearchgate.net This principle allows for the tailoring of materials ranging from soft elastomers to rigid plastics, all based on the self-assembly phenomena inherent to the polythiourethane structure.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Boron trifluoride etherate |

| Ferric chloride |

| Methyl trifluoromethanesulfonate |

| 3-Phenyl-1,3-oxazolidine-2-thione |

| L-serine |

| 3-Benzyltetrahydro-1,3-oxazolidine-2-thione |

| 3-methyl-5-phenyloxazolidine-2-thione |

Exploration of Biological Mechanisms and Structure Activity Relationships of 3 Methyl 1,3 Oxazolidine 2 Thione

In Vitro Enzyme Inhibition Studies with 3-Methyl-1,3-oxazolidine-2-thione Derivatives

While direct enzyme inhibition studies on this compound are not extensively documented in publicly available literature, research on analogous heterocyclic systems, particularly thiazolidine-2-thione derivatives, provides significant insight into the potential inhibitory activities of this class of compounds. These studies reveal that the core heterocyclic ring can serve as a scaffold for developing potent enzyme inhibitors.

A notable example is the investigation of thiazolidine-2-thione derivatives as inhibitors of Xanthine Oxidase (XO), a key enzyme in purine (B94841) metabolism whose overactivity is linked to hyperuricemia and gout. nih.govplos.orgnih.gov In these studies, various derivatives were synthesized and evaluated, demonstrating that modifications to the core structure can lead to significant inhibitory potency. plos.org

Kinetic Characterization of Enzyme Inhibition Mechanisms